molecular formula C11H11NO3 B062475 (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 179681-01-7

(S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione

Cat. No.: B062475
CAS No.: 179681-01-7
M. Wt: 205.21 g/mol
InChI Key: LEGDQIOQDHWTQF-MRVPVSSYSA-N
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Description

(S)-4-Vinyl-1-oxa-3-azaspiro[55]undeca-7,10-diene-2,9-dione is a complex organic compound characterized by its spirocyclic structure

Properties

CAS No.

179681-01-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione

InChI

InChI=1S/C11H11NO3/c1-2-8-7-11(15-10(14)12-8)5-3-9(13)4-6-11/h2-6,8H,1,7H2,(H,12,14)/t8-/m1/s1

InChI Key

LEGDQIOQDHWTQF-MRVPVSSYSA-N

SMILES

C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1

Isomeric SMILES

C=C[C@@H]1CC2(C=CC(=O)C=C2)OC(=O)N1

Canonical SMILES

C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1

Synonyms

1-Oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione,4-ethenyl-,(S)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione typically involves multi-step organic reactions. One common approach is to start with a suitable precursor containing the oxazolidine ring and introduce the spirocyclic system through cyclization reactions. Key steps may include:

  • Formation of the oxazolidine ring via cyclization of an amino alcohol with a carbonyl compound.
  • Introduction of the ethenyl group through a Wittig reaction or similar olefination process.
  • Formation of the spirocyclic system through intramolecular cyclization, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its spirocyclic structure could interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the oxazolidine ring and spirocyclic system may impart specific pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could intercalate into nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Vinyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione: Unique due to its specific spirocyclic structure and functional groups.

    Spirocyclic oxazolidines: Compounds with similar spirocyclic systems but different substituents.

    Ethenyl-substituted azaspiro compounds: Compounds with similar ethenyl groups but different ring systems.

Uniqueness

(S)-4-Vinyl-1-oxa-3-azaspiro[55]undeca-7,10-diene-2,9-dione stands out due to its combination of an oxazolidine ring and a spirocyclic system, which imparts unique chemical and biological properties

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